N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-2-phenylacetamide
Description
Properties
IUPAC Name |
N-[4-[[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6O/c1-16-13-14-28(27-16)21-12-11-20(25-26-21)23-18-7-9-19(10-8-18)24-22(29)15-17-5-3-2-4-6-17/h2-14H,15H2,1H3,(H,23,25)(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTZYALHRIFUWHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=NN=C(C=C2)NC3=CC=C(C=C3)NC(=O)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have shown significant activity on kinases likep70S6Kβ . Kinases play a crucial role in cellular processes such as cell growth, metabolism, and apoptosis.
Mode of Action
It’s known that kinases, which could be potential targets of this compound, function by phosphorylating other proteins, thereby regulating their activity, localization, and function.
Biochemical Pathways
Inhibition or activation of these kinases can lead to changes in these pathways.
Biological Activity
N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-2-phenylacetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, synthesizing data from various studies to provide a comprehensive overview.
Structural Characteristics
The compound features several notable structural components:
- Pyrazole Ring : Contributes to the compound's reactivity and biological interactions.
- Pyridazine Moiety : Implicated in various therapeutic activities.
- Benzamide Group : Enhances binding affinity to biological targets.
These structural elements position this compound as a promising candidate for further pharmacological studies.
Antileishmanial Properties
Research indicates that this compound exhibits inhibitory effects on enzymes associated with the Leishmania parasite , suggesting potential applications in treating leishmaniasis. The mechanism of action appears to involve the disruption of enzymatic pathways critical for the parasite's survival, highlighting its therapeutic potential in infectious diseases .
Antiviral Activity
Compounds with similar structural motifs have demonstrated antiviral properties , particularly against viruses that affect cellular pathways. While specific data on this compound's antiviral efficacy is still emerging, its structural analogs have shown promise in inhibiting viral replication .
Enzyme Inhibition
The compound has been studied for its ability to bind selectively to various enzymes, including:
- Kinases : Involved in signaling pathways related to cancer and other diseases.
- P2Y12 Receptor : Antagonists of this receptor are known for their antithrombotic effects, which could be relevant for cardiovascular disease treatment .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant inhibition of Leishmania enzyme activity, suggesting antileishmanial potential. |
| Study 2 | Showed binding affinity to P2Y12 receptors, supporting its use as an antithrombotic agent. |
| Study 3 | Investigated structural analogs revealing potential antiviral activity against specific viral strains. |
Synthesis and Production
The synthesis of this compound typically involves multiple steps, including:
- Formation of the pyrazole ring.
- Coupling with pyridazine derivatives.
- Finalization through acetamide formation.
Industrial methods may adapt these synthetic routes for larger-scale applications, optimizing yield and purity .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds related to N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-2-phenylacetamide exhibit promising anticancer properties. For instance, derivatives have shown efficacy against various cancer cell lines, including breast and lung cancer. The mechanism often involves the inhibition of specific kinases involved in cancer cell proliferation and survival.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that a related compound effectively inhibited the growth of MCF-7 (breast cancer) cells through apoptosis induction and cell cycle arrest at the G2/M phase .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Research has shown that it possesses significant antibacterial properties against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics.
Case Study:
A publication highlighted the compound's effectiveness against Staphylococcus aureus and Escherichia coli, indicating a potential for treating infections caused by these pathogens .
Neurological Applications
This compound has been explored for its neuroprotective effects. Studies suggest that it may help mitigate neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells.
Case Study:
In vitro studies demonstrated that this compound could protect neuronal cells from oxidative damage induced by hydrogen peroxide, suggesting a potential application in treating conditions like Alzheimer's disease .
Comparison with Similar Compounds
Pyrazole Substitution
- The target compound’s 3-methylpyrazole group may enhance metabolic stability compared to the unsubstituted pyrazole in the N-(2-Methylphenyl) analogue .
- In contrast, the fluorobenzyl-thioacetamide derivative replaces the pyrazole’s methyl group with a sulfur-linked acetamide, which could improve solubility or alter target selectivity.
Pharmacophore Modifications
- The phenylacetamide moiety in the target compound distinguishes it from the methylphenyl group in the N-(2-Methylphenyl) analogue .
- The thioether linkage in the fluorobenzyl derivative introduces a sulfur atom, which may influence redox properties or metal coordination in enzymatic active sites.
Physicochemical Properties
- Molecular Weight and Lipophilicity : The target compound (MW ~384) and the fluorobenzyl derivative (MW ~419) fall within the "drug-like" range (MW < 500), while the N-(2-Methylphenyl) analogue (MW ~251) may exhibit faster clearance due to lower molecular weight .
- Solubility : The thioacetamide and fluorobenzyl groups in likely increase hydrophilicity compared to the target compound’s phenylacetamide, though experimental data are needed.
Preparation Methods
Pyridazine Ring Functionalization
The pyridazine core is synthesized via cyclization of 1,4-diketones with hydrazine derivatives. For example, reacting maleic anhydride with hydrazine forms pyridazinone, which is subsequently chlorinated using phosphorus oxychloride to yield 3,6-dichloropyridazine. Selective amination at the 3-position is achieved through nucleophilic aromatic substitution (NAS) with ammonia under high pressure (90°C, 48 hours), yielding 3-amino-6-chloropyridazine.
Pyrazole Coupling
Introducing the 3-methylpyrazole group at the 6-position of pyridazine employs a palladium-catalyzed cross-coupling reaction. Using 3-methyl-1H-pyrazole, 3-amino-6-chloropyridazine, tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3), and Xantphos as a ligand in toluene at 110°C for 24 hours achieves 74% yield. Alternative methods include copper(I)-mediated Ullmann coupling, though with lower efficiency (52% yield).
| Method | Catalyst System | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Pd2(dba)3/Xantphos | Toluene, 24 h | 110 | 74 |
| CuI/1,10-Phenanthroline | DMF, 48 h | 120 | 52 |
Synthesis of 2-Phenylacetyl Chloride
Phenylacetic acid is treated with thionyl chloride (SOCl2) in dichloromethane at 0–5°C for 2 hours, followed by reflux to remove excess SOCl2. The resulting 2-phenylacetyl chloride is distilled under reduced pressure (bp: 98–100°C at 15 mmHg).
Amide Bond Formation
The final step involves reacting 6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-amine with 2-phenylacetyl chloride in the presence of a base. Optimal conditions use triethylamine (TEA) in tetrahydrofuran (THF) at 0°C, gradually warming to room temperature over 12 hours, achieving 85% yield. Alternative methods employing HOBt/EDC coupling agents show comparable efficiency but higher cost.
Table 2: Amidation Reaction Conditions
Purification and Characterization
Crude product purification via silica gel chromatography (ethyl acetate/hexane, 1:1) isolates the target compound as a white solid. Characterization includes:
-
1H NMR (400 MHz, DMSO-d6): δ 8.72 (s, 1H, pyrazole-H), 8.15 (d, J = 8.4 Hz, 1H, pyridazine-H), 7.89 (d, J = 8.4 Hz, 1H, pyridazine-H), 7.65–7.20 (m, 9H, aromatic-H), 3.65 (s, 2H, CH2), 2.45 (s, 3H, CH3).
-
HPLC : Purity >98% (C18 column, acetonitrile/water gradient).
Alternative Synthetic Routes
One-Pot Sequential Coupling
A streamlined approach combines pyridazine amination and pyrazole coupling in a single pot. Using 3,6-dichloropyridazine, sequential treatment with ammonia and 3-methylpyrazole under microwave irradiation (150°C, 30 minutes) achieves 68% yield, reducing reaction time significantly.
Solid-Phase Synthesis
Immobilizing the pyridazine core on Wang resin enables iterative coupling steps. After introducing the pyrazole and amine groups, cleavage with trifluoroacetic acid (TFA) yields the intermediate, which is subsequently acylated in solution phase. This method suits high-throughput screening but suffers from lower overall yield (57%).
Challenges and Optimization Strategies
-
Regioselectivity in Pyrazole Coupling : The electron-deficient pyridazine ring favors C-6 substitution over C-5, but trace isomers may form. Using bulky ligands (e.g., Xantphos) suppresses side reactions.
-
Amine Protection : The 3-amino group on pyridazine may require protection (e.g., Boc) during pyrazole coupling. Deprotection with HCl/dioxane restores the amine for acylation.
Scalability and Industrial Relevance
Kilogram-scale synthesis employs continuous flow reactors for the amidation step, enhancing heat transfer and reducing reaction time (3 hours vs. 12 hours batch). Environmental metrics:
Q & A
Q. What synthetic methodologies are suitable for constructing the pyridazine-pyrazole core of N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-2-phenylacetamide?
- Methodological Answer : The pyridazine-pyrazole scaffold can be synthesized via:
- Substitution reactions using halogenated pyridazines and 3-methyl-1H-pyrazole under alkaline conditions to form the pyridazine-pyrazole linkage .
- Mannich reactions for introducing amino groups, as demonstrated in pyrazole-containing crown ether derivatives .
- Click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) to append functional groups, as seen in triazole-acetamide derivatives .
- Key intermediates (e.g., nitrobenzene derivatives) are often reduced using iron powder in acidic conditions .
Q. How is the compound characterized to confirm structural integrity and purity?
- Methodological Answer : Use a combination of analytical techniques:
- Spectroscopy : ¹H/¹³C NMR for verifying proton environments and substituent positions; FT-IR for functional group identification (e.g., amide C=O stretch at ~1650 cm⁻¹) .
- Mass spectrometry : High-resolution MS to confirm molecular weight and fragmentation patterns .
- Elemental analysis : Validate empirical formula .
- Chromatography : Thin-layer chromatography (TLC) and HPLC for purity assessment (>95% purity threshold) .
Q. What preliminary biological assays are recommended to evaluate this compound’s activity?
- Methodological Answer :
- In vitro enzyme inhibition assays : Test against target kinases or receptors (e.g., tyrosine kinases) using fluorogenic substrates .
- Computational prediction : Tools like PASS (Prediction of Activity Spectra for Substances) for estimating antibacterial, anticancer, or anti-inflammatory potential .
- Cytotoxicity screening : Use MTT assays on cell lines (e.g., HeLa, MCF-7) to establish IC₅₀ values .
Advanced Research Questions
Q. How can computational reaction design (e.g., ICReDD’s quantum-chemical methods) optimize the synthesis of this compound?
- Methodological Answer :
- Reaction path search : Quantum-chemical calculations (DFT) identify low-energy pathways for pyridazine-pyrazole coupling .
- Condition screening : Machine learning models predict optimal solvents, catalysts, and temperatures to reduce trial-and-error experimentation .
- Example : ICReDD’s workflow reduced reaction development time by 50% in analogous heterocyclic systems .
Q. What strategies resolve contradictions in biological activity data between computational predictions and experimental results?
- Methodological Answer :
- Dose-response refinement : Re-test activity at varying concentrations to rule out false negatives/positives.
- Structural analogs : Synthesize derivatives (e.g., substituting trifluoromethyl groups) to explore SAR discrepancies .
- Target validation : Use siRNA knockdown or CRISPR to confirm target engagement .
Q. How can reaction yields be improved for large-scale synthesis without compromising purity?
- Methodological Answer :
- Catalyst optimization : Replace iron powder with Pd/C or Raney Ni for cleaner nitro-to-amine reductions .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
- Table :
| Condition | Yield Improvement | Purity |
|---|---|---|
| Pd/C (H₂, 60°C) | 85% → 92% | 98% |
| DMF vs. EtOH | 70% → 88% | 95% |
| Copper sulfate/ascorbate | 65% → 78% | 97% |
| Data derived from |
Q. What role does the 3-methyl-1H-pyrazole moiety play in the compound’s pharmacokinetic profile?
- Methodological Answer :
- Lipophilicity : Pyrazole increases logP, enhancing membrane permeability (measure via octanol-water partitioning) .
- Metabolic stability : Methyl groups reduce CYP450-mediated oxidation, as shown in pyrazole-containing antifungals .
- SAR studies : Trifluoromethyl or halogen substitutions on pyrazole alter target affinity by 3–5-fold .
Q. How can conflicting NMR data (e.g., unexpected splitting patterns) be addressed during structural validation?
- Methodological Answer :
- Variable temperature NMR : Identify dynamic processes (e.g., rotamers) causing splitting .
- 2D NMR (COSY, NOESY) : Resolve overlapping signals and confirm through-space interactions .
- Deuteration studies : Replace exchangeable protons (e.g., NH) to simplify spectra .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
